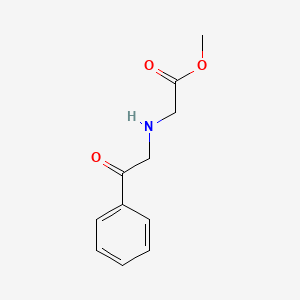![molecular formula C16H17F3N2O6 B1640056 N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1640056.png)
N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is particularly notable for its role as an intermediate in the synthesis of folic acid, a vital vitamin necessary for DNA synthesis, repair, and methylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. As an intermediate in folic acid synthesis, it participates in biological reactions involving folate, which are crucial for DNA synthesis, repair, and methylation. The compound’s effects are mediated through its binding to enzymes and other proteins involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate: A closely related compound with similar structural features and applications.
N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester: Another related compound used in the synthesis of folic acid and other biochemical studies.
Uniqueness
Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
Propiedades
Fórmula molecular |
C16H17F3N2O6 |
|---|---|
Peso molecular |
394.34 g/mol |
Nombre IUPAC |
dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1/i7D2,8D2 |
Clave InChI |
RXRWKOBMLFNNBA-QCSVEXGJSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F)C([2H])([2H])C(=O)OC |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Secuencia |
XX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,1'R)-1,1'-([2,2'-Bipyridine]-6,6'-diyl)bis(2,2-dimethylpropan-1-ol)](/img/structure/B1639982.png)

![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)









